Ethyl 2,3-Dicyanopropionate-13C2 15N2 Ethyl 2,3-Dicyanopropionate-13C2 15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200204
InChI:
SMILES:
Molecular Formula: C₅¹³C₂H₈¹⁵N₂O₂
Molecular Weight: 156.12

Ethyl 2,3-Dicyanopropionate-13C2 15N2

CAS No.:

Cat. No.: VC0200204

Molecular Formula: C₅¹³C₂H₈¹⁵N₂O₂

Molecular Weight: 156.12

* For research use only. Not for human or veterinary use.

Ethyl 2,3-Dicyanopropionate-13C2 15N2 -

Specification

Molecular Formula C₅¹³C₂H₈¹⁵N₂O₂
Molecular Weight 156.12

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Ethyl 2,3-Dicyanopropionate-13C2 15N2 has a molecular formula of C513C2H815N2O2, indicating five regular carbon atoms, two carbon-13 atoms, eight hydrogen atoms, two nitrogen-15 atoms, and two oxygen atoms. The total molecular weight is calculated to be 156.12 g/mol, slightly higher than the non-isotopically labeled version (152.15 g/mol) due to the heavier isotopes .

The structure features an ethyl ester group attached to a propionate backbone, with two cyano groups at positions 2 and 3. The isotopic labeling specifically occurs in these cyano groups, with each containing one carbon-13 atom and one nitrogen-15 atom. This strategic placement of isotopic labels makes the compound particularly useful for tracking the fate of the cyano groups in chemical reactions and biological systems.

Structural Representation

The compound can be represented using various chemical notation systems:

The SMILES notation for Ethyl 2,3-Dicyanopropionate-13C2 15N2 is:
CCOC(=O)C(C[13C]#[15N])[13C]#[15N]

The InChI representation is:
InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3/i4+1,5+1,8+1,9+1

These notations precisely define the structure including the positions of the isotopically labeled atoms, which is essential for researchers working with this compound in various analytical contexts.

Synthesis and Preparation Methods

Purification and Analysis

The purity of Ethyl 2,3-Dicyanopropionate compounds is typically analyzed using gas chromatography (GC), with commercial versions often specified at >98.0% purity . For the isotopically labeled version, additional analytical techniques such as mass spectrometry would be particularly valuable to confirm the successful incorporation of the isotopic labels. Nuclear magnetic resonance (NMR) spectroscopy would also be used to verify the structure, as indicated by the analysis parameters for the non-labeled version .

Applications in Research

Isotopic Tracing Studies

Ethyl 2,3-Dicyanopropionate-13C2 15N2, with its specific isotopic labeling pattern, is particularly valuable for research involving isotopic tracing. The 13C and 15N labels act as tracers that can be followed through chemical reactions, metabolic processes, or degradation pathways. This makes the compound useful in:

  • Metabolic studies to track the fate of specific molecular fragments

  • Reaction mechanism investigations to understand bond-forming and bond-breaking processes

  • Environmental fate studies to monitor the degradation of similar compounds in various ecosystems

The stable isotope labels (13C and 15N) are non-radioactive and can be detected using mass spectrometry and other analytical techniques, making them safer alternatives to radioactive tracers while still providing precise tracking capabilities.

Analytical Standard Applications

Isotopically labeled compounds like Ethyl 2,3-Dicyanopropionate-13C2 15N2 are frequently used as internal standards in analytical methods. The compound's unique mass signature due to the isotopic labels makes it distinguishable from the non-labeled version while maintaining nearly identical chemical behavior. This property is valuable for:

  • Quantitative analysis using mass spectrometry

  • Method development and validation in analytical chemistry

  • Quality control in pharmaceutical and agrochemical research

As an internal standard, the isotopically labeled compound can be added to samples to correct for variations in sample preparation, instrument response, and other factors that might affect analytical results.

Pharmaceutical and Agrochemical Research

Given that the non-labeled Ethyl 2,3-dicyanopropionate is described as an intermediate for insecticide production , the isotopically labeled version could be valuable in research related to agrochemical development, metabolism, and environmental fate studies. In pharmaceutical contexts, similar compounds might serve as building blocks or intermediates in drug synthesis, making the labeled version potentially useful for drug metabolism studies and pharmacokinetic investigations.

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